molecular formula C22H18Cl2N2O2 B14954261 2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole

2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B14954261
M. Wt: 413.3 g/mol
InChI Key: NDDBGTAXDGBXEG-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichlorophenoxy and phenoxyethyl groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 2-phenoxyethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Amino or thiol-substituted benzodiazole derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

    Methyl 2-(2,4-dichlorophenoxy)propionate: An ester derivative used in agrochemical formulations.

    2-(4-Chlorophenoxy)phenol: Known for its antimicrobial properties.

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole stands out due to its unique combination of dichlorophenoxy and phenoxyethyl groups attached to a benzodiazole core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C22H18Cl2N2O2/c23-16-10-11-21(18(24)14-16)28-15-22-25-19-8-4-5-9-20(19)26(22)12-13-27-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2

InChI Key

NDDBGTAXDGBXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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